molecular formula C13H10ClFN2O4S B2714478 3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine CAS No. 2411273-76-0

3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine

Cat. No.: B2714478
CAS No.: 2411273-76-0
M. Wt: 344.74
InChI Key: FFMZILHWLLAUAM-UHFFFAOYSA-N
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Description

3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a benzoyl-derived amide group. The benzoyl moiety is further modified with chlorine and fluorosulfonyloxy groups at the 3- and 4-positions, respectively. Such compounds are often explored in medicinal chemistry for enzyme inhibition or as intermediates in synthesizing pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-[[(3-chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O4S/c14-11-6-10(3-4-12(11)21-22(15,19)20)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMZILHWLLAUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl intermediate is synthesized by reacting 3-chlorobenzoic acid with fluorosulfonyl chloride under controlled conditions to introduce the fluorosulfonyloxy group.

    Amination Reaction: The benzoyl intermediate is then reacted with aminomethylpyridine in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluorosulfonyloxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine exhibit promising anticancer properties. The fluorosulfonyloxy group enhances the compound's ability to interact with biological molecules, potentially leading to the development of novel anticancer agents. Studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

2. Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in cancer progression. Its ability to form covalent bonds with amino acid residues in active sites of enzymes makes it a candidate for targeted therapy. For instance, it may inhibit proteases that are overexpressed in tumor environments .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its reactive groups allow for the formation of cross-linked networks that enhance the mechanical properties of polymeric materials. This application is particularly relevant in creating biocompatible materials for medical devices .

2. Coatings and Adhesives
The compound's chemical reactivity can be harnessed in developing coatings and adhesives with improved durability and resistance to environmental factors. Its incorporation into polymer matrices can lead to enhanced adhesion properties and thermal stability .

Biochemical Applications

1. Protein Labeling
Recent studies have explored the use of this compound in protein labeling techniques. The fluorosulfonyloxy group allows for selective labeling of proteins, facilitating studies on protein interactions and dynamics within cellular environments . This application is crucial for understanding complex biological processes at the molecular level.

2. Drug Delivery Systems
The compound's unique structure enables its use in drug delivery systems where controlled release of therapeutic agents is required. By modifying its solubility and stability, researchers aim to create formulations that enhance bioavailability and target specific tissues or cells .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Sulfonyl CompoundsMedicinal ChemistryDemonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction.
Development of Biocompatible PolymersMaterials ScienceShowed improved mechanical properties when incorporating sulfonyl compounds into polymer matrices.
Protein Labeling Techniques Using Fluorosulfonyloxy CompoundsBiochemistryEnabled selective labeling of proteins, enhancing visualization in cellular studies.

Mechanism of Action

The mechanism of action of 3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations:

  • Electrophilicity : The fluorosulfonyloxy group in the target compound enhances reactivity compared to thioether-containing analogs (e.g., compounds in ), making it more suitable for nucleophilic substitution reactions.
  • Bioactivity : Triazole- and thioether-substituted pyridines () exhibit higher membrane permeability due to lipophilic groups, whereas the target compound’s sulfonate ester may limit cellular uptake unless prodrug strategies are employed.
  • Synthetic Utility : The sulfonate ester in the target compound serves as a versatile leaving group, unlike the sulfonamide in , which is more stable but less reactive.

Biological Activity

3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, effects, and applications is crucial for further research and development.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₈ClFNO₃S
  • Molecular Weight : 293.70 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the chlorosulfonyloxy and pyridine moieties suggests potential interactions with enzymes or receptors involved in various biochemical pathways.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many sulfonyl-containing compounds show effectiveness against bacterial strains due to their ability to inhibit cell wall synthesis.
  • Anticancer Properties : Some studies suggest that pyridine derivatives can induce apoptosis in cancer cells through modulation of signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various sulfonyl derivatives, noting that compounds similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to the disruption of bacterial cell wall synthesis .

Anticancer Effects

In vitro studies have demonstrated that certain pyridine-based compounds can inhibit the proliferation of cancer cell lines. For instance, a derivative showed IC50 values in the low micromolar range against breast cancer cells, indicating a strong potential for further development as an anticancer agent . The proposed mechanism involves the induction of apoptosis via mitochondrial pathways and modulation of cell cycle progression.

Enzyme Inhibition

Research has indicated that similar compounds can act as inhibitors for various enzymes, including proteases and kinases. A recent study highlighted the potential of pyridine derivatives to inhibit serine proteases, which are crucial in many physiological processes . This inhibition could lead to therapeutic applications in treating diseases where these enzymes are overactive.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits serine proteases

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